6-Methoxy-2-(propan-2-yl)quinoline

Medicinal Chemistry Physicochemical Property Drug Design

6-Methoxy-2-(propan-2-yl)quinoline is a heterocyclic aromatic compound belonging to the quinoline class, characterized by a methoxy substituent at the 6-position and an isopropyl group at the 2-position on the quinoline core. Its computed physicochemical profile, including a molecular weight of 201.26 g/mol and an XLogP3 of 3.3, establishes its baseline for solubility and permeability considerations common to small-molecule drug candidates, yet these are non-differentiating class-level features.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 5365-77-5
Cat. No. B14725102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(propan-2-yl)quinoline
CAS5365-77-5
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C13H15NO/c1-9(2)12-6-4-10-8-11(15-3)5-7-13(10)14-12/h4-9H,1-3H3
InChIKeyGNRITRKBLKLRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(propan-2-yl)quinoline (CAS 5365-77-5) Procurement Guide: Chemical Identity & Baseline Properties for Scientific Selection


6-Methoxy-2-(propan-2-yl)quinoline is a heterocyclic aromatic compound belonging to the quinoline class, characterized by a methoxy substituent at the 6-position and an isopropyl group at the 2-position on the quinoline core . Its computed physicochemical profile, including a molecular weight of 201.26 g/mol and an XLogP3 of 3.3, establishes its baseline for solubility and permeability considerations common to small-molecule drug candidates, yet these are non-differentiating class-level features .

Why Generic 2-Alkyl-6-methoxyquinoline Substitutes Cannot Replace 6-Methoxy-2-(propan-2-yl)quinoline for P-Glycoprotein Research


Substituting 6-Methoxy-2-(propan-2-yl)quinoline with a generic 2-alkyl-6-methoxyquinoline is not straightforward due to the critical influence of the 2-position substituent on biological target engagement. Research on analogous 6-methoxy-2-arylquinoline series demonstrates that P-glycoprotein (P-gp) inhibitory activity is exquisitely sensitive to modifications at the 2-position, with potency varying from inactive to significantly more potent than verapamil based solely on the nature of that substituent . This established structure-activity relationship (SAR) strongly implies that the specific 2-isopropyl substitution pattern is a crucial determinant of pharmacological activity, making unqualified interchange scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 6-Methoxy-2-(propan-2-yl)quinoline: A Comparator-Based Analysis for Informed Procurement


Lipophilicity-Driven Permeability Advantage over 6-Methoxyquinoline Parent Scaffold

The introduction of the isopropyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted 6-methoxyquinoline scaffold . This calculated difference suggests a superior passive membrane permeability profile for 6-Methoxy-2-(propan-2-yl)quinoline, which is a key prerequisite for intracellular target engagement and oral bioavailability, though this is a class-level inference pending experimental validation .

Medicinal Chemistry Physicochemical Property Drug Design

P-Glycoprotein Inhibitory Potential Inferred from 2-Aryl Analog SAR Data

Direct P-gp inhibition data for 6-Methoxy-2-(propan-2-yl)quinoline is absent from the peer-reviewed literature. However, a study on structurally related 6-methoxy-2-arylquinoline analogs demonstrated that the alcoholic derivative 5b inhibited rhodamine 123 efflux at 10 µM and was 2.1-fold more potent than the clinical comparator verapamil, whereas other closely related analogs in the same series were inactive . This SAR variability underscores that activity is not a class property but is highly dependent on the 2-substituent.

Cancer Multidrug Resistance P-Glycoprotein Inhibition Structure-Activity Relationship

High-Impact Research Scenarios for Procuring 6-Methoxy-2-(propan-2-yl)quinoline Based on Current Evidence


Filling the Critical 2-Alkyl SAR Gap in P-Glycoprotein Inhibitor Lead Optimization

The published SAR for 6-methoxyquinoline-based P-gp inhibitors is dominated by 2-aryl and 2-methyl analogs . Procuring 6-Methoxy-2-(propan-2-yl)quinoline enables a medicinal chemistry team to systematically explore the effect of a branched alkyl group at the 2-position for the first time. This targeted acquisition addresses a specific, unanswered SAR question: can a 2-isopropyl group mimic the potency-enhancing hydrophobic interactions of a 4-hydroxymethylphenyl ring, as seen in the most potent analog 5b, or does it lead to inactivity like simpler 2-substituted variants ? The resulting data point is essential for building a predictive pharmacophore model for this scaffold.

Using XLogP3 Differentiation to Design a Permeability-Enhanced Probe for Intracellular P-gp Studies

The computed XLogP3 value of 3.3 for 6-Methoxy-2-(propan-2-yl)quinoline is significantly higher than that of the parent 6-methoxyquinoline (XLogP3 = 1.9), falling within the optimal range for passive cellular permeability . This property makes it a superior starting point for developing a fluorescent or biotinylated probe to study intracellular P-gp trafficking dynamics. Researchers should prioritize this compound over the more polar parent scaffold when designing tool compounds that must cross the cell membrane to engage intracellular P-gp binding sites.

Comparative Metabolism Studies: Isopropyl vs. Aryl Substituent Stability in Quinoline Series

A common liability of 2-arylquinoline P-gp inhibitors is oxidative metabolism at the benzylic position. The 2-isopropyl analog offers a structurally distinct motif that may exhibit a different metabolic profile. Procuring this compound facilitates a comparative in vitro microsomal stability study against the published 2-aryl analogs (e.g., compound 5b from ), generating actionable data for lead series prioritization. The absence of an aromatic ring at the 2-position also reduces potential for CYP450-mediated reactive metabolite formation, a hypothesis that can be directly tested with the purchased compound.

Quote Request

Request a Quote for 6-Methoxy-2-(propan-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.